molecular formula C9H10F2O B2817006 1-(Difluoromethoxy)-2,3-dimethylbenzene CAS No. 1226388-07-3

1-(Difluoromethoxy)-2,3-dimethylbenzene

Cat. No. B2817006
CAS RN: 1226388-07-3
M. Wt: 172.175
InChI Key: MLNPLJDIBGXLKI-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethoxy)nitrobenzene” is somewhat similar to the one you asked about . It has a linear formula of F2CHOC6H4NO2 and a molecular weight of 189.12 . It appears as a light yellow to brown to dark green powder or lump .


Synthesis Analysis

A related compound, “4-difluoromethoxy-3-hydroxybenzaldehyde”, has been used in the synthesis of roflumilast . The synthesis involved O-alkylation, oxidation, and N-acylation .


Chemical Reactions Analysis

In the field of difluoromethylation, there have been advances in processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field has benefited from the invention of multiple difluoromethylation reagents .


Physical And Chemical Properties Analysis

The compound “4-(Difluoromethoxy)nitrobenzene” has a freezing point of 31.0 to 34.0 °C . It is readily soluble in water and ethyl alcohol .

properties

IUPAC Name

1-(difluoromethoxy)-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNPLJDIBGXLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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